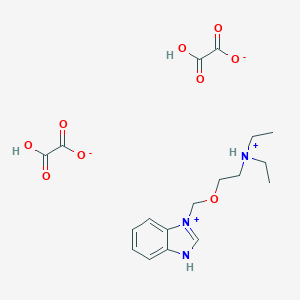
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The dioxalate form of this compound indicates the presence of two oxalate groups, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound , the synthesis would involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde to form the benzimidazole core.
Ether Formation: The benzimidazole core is then reacted with 2-(diethylamino)ethanol under basic conditions to form the 1-((2-(diethylamino)ethoxy)methyl) group.
Dioxalate Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole can yield benzimidazole N-oxide, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzimidazole ring.
Scientific Research Applications
Benzimidazole derivatives, including 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, and anticancer drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves their interaction with biological targets such as enzymes and receptors. For example, some benzimidazole derivatives inhibit the enzyme tubulin, which is essential for cell division, making them effective anticancer agents. The presence of the 1-((2-(diethylamino)ethoxy)methyl) group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
The unique structural features of 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, such as the diethylaminoethoxy group and the dioxalate salt form, can influence its solubility, reactivity, and biological activity. These features may provide advantages in terms of drug delivery, bioavailability, and target specificity compared to other benzimidazole derivatives.
Properties
CAS No. |
102516-94-9 |
|---|---|
Molecular Formula |
C18H25N3O9 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-ylmethoxy)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CCN(CC)CCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Synonyms |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
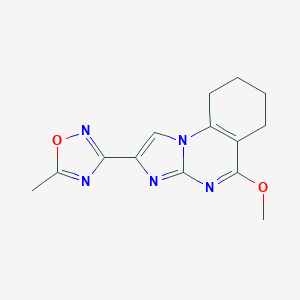
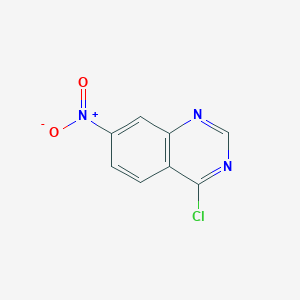
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
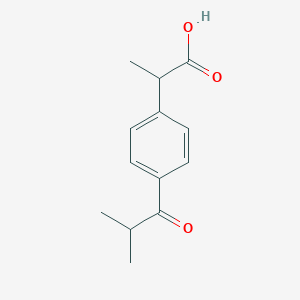
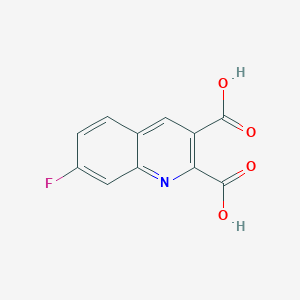


![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

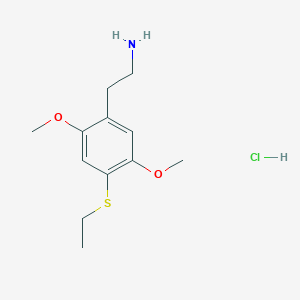

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
